6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine base substituted with a piperidine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide and ethanol.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under nucleophilic substitution conditions.
Introduction of the purine base: The final step involves coupling the substituted piperidine-oxadiazole intermediate with a purine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the oxadiazole moiety, which is known for its anticancer properties.
Pharmacology: It is investigated for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Isopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine is unique due to its combination of a purine base with a piperidine ring and an oxadiazole moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities that are not commonly found in simpler oxadiazole derivatives.
Properties
Molecular Formula |
C16H19N7O |
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Molecular Weight |
325.37 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(9-methylpurin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H19N7O/c1-22-9-19-12-13(22)17-8-18-14(12)23-6-4-11(5-7-23)16-21-20-15(24-16)10-2-3-10/h8-11H,2-7H2,1H3 |
InChI Key |
OZBSQQACMFCZHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origin of Product |
United States |
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